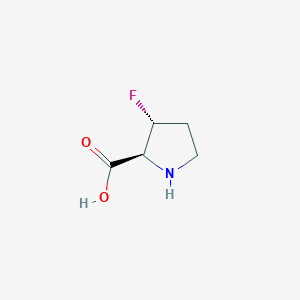

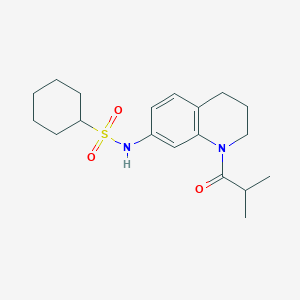

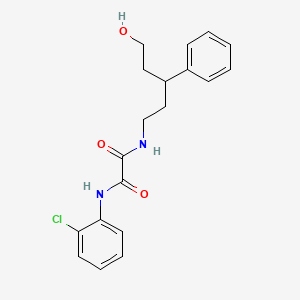

![molecular formula C16H17N3O4 B2820601 methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate CAS No. 1448123-72-5](/img/structure/B2820601.png)

methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate”, there are related studies on the synthesis of pyrazolo[3,4-b]pyridine derivatives . These methods involve systematized approaches to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Carbonyl Compounds Reactivity : Studies on carbonyl compounds including the chemical reactivity and identification of various carbonyl-based compounds demonstrate the foundational chemistry that may relate to the synthesis and analysis of complex molecules like methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate (Paz et al., 1965).

Synthesis of Pyrazoline and Pyrazole Derivatives : Research on the synthesis of pyrazoline and pyrazole derivatives reveals methods for creating compounds with potential antibacterial and antifungal properties, showcasing the versatility of pyrazolo[5,1-b][1,3]oxazine frameworks in medicinal chemistry (Hassan, 2013).

Advanced Synthesis Techniques : Novel synthetic routes to create benzamide-based 5-aminopyrazoles and their fused heterocycles exhibit significant antiviral activities, particularly against influenza A virus H5N1, highlighting the therapeutic potential of such compounds (Hebishy et al., 2020).

Isoenzyme Selectivity in Drug Discovery : Research into cyclic nucleotide phosphodiesterase type 4 inhibitors, utilizing pyrazolo[1,5-a]-1,3,5-triazine as a bioisosteric replacement, emphasizes the compound's relevance in developing selective inhibitors for therapeutic applications (Raboisson et al., 2003).

Heterocyclic Compound Synthesis : Studies on the synthesis of heterocyclic compounds such as pyrazolo[3,2-b][1,3]benzoxazines underscore the methodological advancements and chemical versatility in creating complex molecules, which could include derivatives similar to the subject compound (Lisowskaya et al., 2006).

Biological Applications and Potential Therapeutic Uses

Antimicrobial and Antifungal Activity : Synthesized compounds from pyrazoline and pyrazole derivatives have been tested for antimicrobial activity against various organisms, suggesting potential applications in treating infections (Hassan, 2013).

Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against bird flu influenza (H5N1), indicating their significance in antiviral research and potential therapeutic uses (Hebishy et al., 2020).

Propiedades

IUPAC Name |

methyl 2-[6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl(methyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-18(13-7-4-3-6-11(13)16(21)22-2)15(20)12-10-14-19(17-12)8-5-9-23-14/h3-4,6-7,10H,5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBONWPLDKGXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NN3CCCOC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

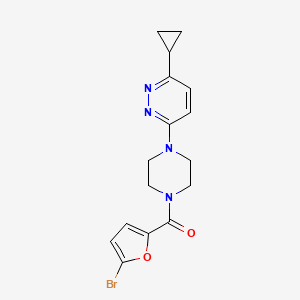

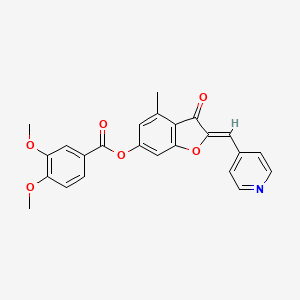

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820518.png)

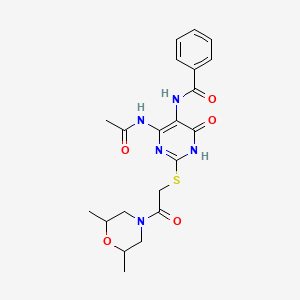

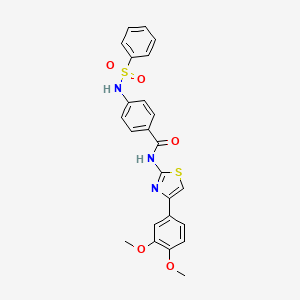

amine](/img/structure/B2820525.png)

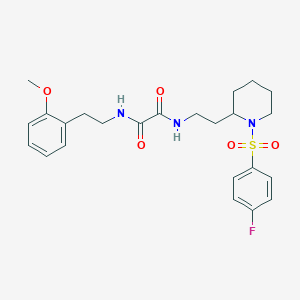

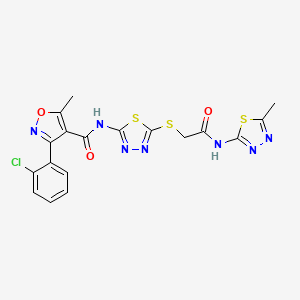

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B2820537.png)

![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)